N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine is a complex organic compound that features a chromenylidene group, a thiazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-amino-5-methyl-4-phenylthiazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with 4-hydroxycoumarin in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine shares structural similarities with other chromenylidene and thiazole derivatives, such as:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
- The unique combination of the chromenylidene and thiazole moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H20N2O2S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
(E)-2-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)chromen-4-imine |
InChI |
InChI=1S/C26H20N2O2S/c1-17-25(19-8-4-3-5-9-19)28-26(31-17)27-22-16-24(18-12-14-20(29-2)15-13-18)30-23-11-7-6-10-21(22)23/h3-16H,1-2H3/b27-22+ |
InChI Key |
FTTWOVCJGJPGPB-HPNDGRJYSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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